molecular formula C6H8N2O3 B067173 3-Isoxazolepropanoic acid, alpha-amino-, (S)- CAS No. 189215-63-2

3-Isoxazolepropanoic acid, alpha-amino-, (S)-

Cat. No. B067173
M. Wt: 156.14 g/mol
InChI Key: YMXBGMZEWJZJPA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isoxazolepropanoic acid, alpha-amino-, (S)-, also known as AMPA, is a type of amino acid that acts as an agonist for the AMPA receptor. This receptor is a subtype of the ionotropic glutamate receptor, which is responsible for mediating fast synaptic transmission in the central nervous system. AMPA has been the subject of extensive research due to its potential applications in the treatment of neurological disorders.

Mechanism Of Action

3-Isoxazolepropanoic acid, alpha-amino-, (S)- acts as an agonist for the 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptor, which is a type of ionotropic glutamate receptor. When 3-Isoxazolepropanoic acid, alpha-amino-, (S)- binds to the receptor, it causes the receptor to open and allow positively charged ions to flow into the cell. This influx of ions depolarizes the neuron, making it more likely to fire an action potential. This process is responsible for mediating fast synaptic transmission in the central nervous system.

Biochemical And Physiological Effects

The activation of 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptors by 3-Isoxazolepropanoic acid, alpha-amino-, (S)- has a number of biochemical and physiological effects. These include the enhancement of synaptic plasticity, the modulation of neurotransmitter release, and the regulation of gene expression. 3-Isoxazolepropanoic acid, alpha-amino-, (S)- has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.

Advantages And Limitations For Lab Experiments

3-Isoxazolepropanoic acid, alpha-amino-, (S)- is a useful tool for studying the function of the 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptor in the central nervous system. Its ability to enhance synaptic plasticity makes it a valuable tool for investigating the mechanisms underlying learning and memory. However, its effects on the central nervous system can be complex and difficult to interpret, making it important to use caution when interpreting experimental results.

Future Directions

There are a number of potential future directions for research on 3-Isoxazolepropanoic acid, alpha-amino-, (S)-. One area of interest is the development of drugs that can selectively target 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptors, without affecting other components of the glutamatergic system. Another area of interest is the investigation of the role of 3-Isoxazolepropanoic acid, alpha-amino-, (S)- in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the complex interactions between 3-Isoxazolepropanoic acid, alpha-amino-, (S)- and other neurotransmitter systems in the central nervous system.

Synthesis Methods

3-Isoxazolepropanoic acid, alpha-amino-, (S)- can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from its constituent parts. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of 3-Isoxazolepropanoic acid, alpha-amino-, (S)- from other molecules.

Scientific Research Applications

3-Isoxazolepropanoic acid, alpha-amino-, (S)- has been extensively studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Research has shown that 3-Isoxazolepropanoic acid, alpha-amino-, (S)- agonists can enhance synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. This makes 3-Isoxazolepropanoic acid, alpha-amino-, (S)- a promising target for the development of drugs that can improve cognitive function and memory.

properties

CAS RN

189215-63-2

Product Name

3-Isoxazolepropanoic acid, alpha-amino-, (S)-

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(2S)-2-amino-3-(1,2-oxazol-3-yl)propanoic acid

InChI

InChI=1S/C6H8N2O3/c7-5(6(9)10)3-4-1-2-11-8-4/h1-2,5H,3,7H2,(H,9,10)/t5-/m0/s1

InChI Key

YMXBGMZEWJZJPA-YFKPBYRVSA-N

Isomeric SMILES

C1=CON=C1C[C@@H](C(=O)O)N

SMILES

C1=CON=C1CC(C(=O)O)N

Canonical SMILES

C1=CON=C1CC(C(=O)O)N

synonyms

3-Isoxazolepropanoicacid,alpha-amino-,(S)-(9CI)

Origin of Product

United States

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